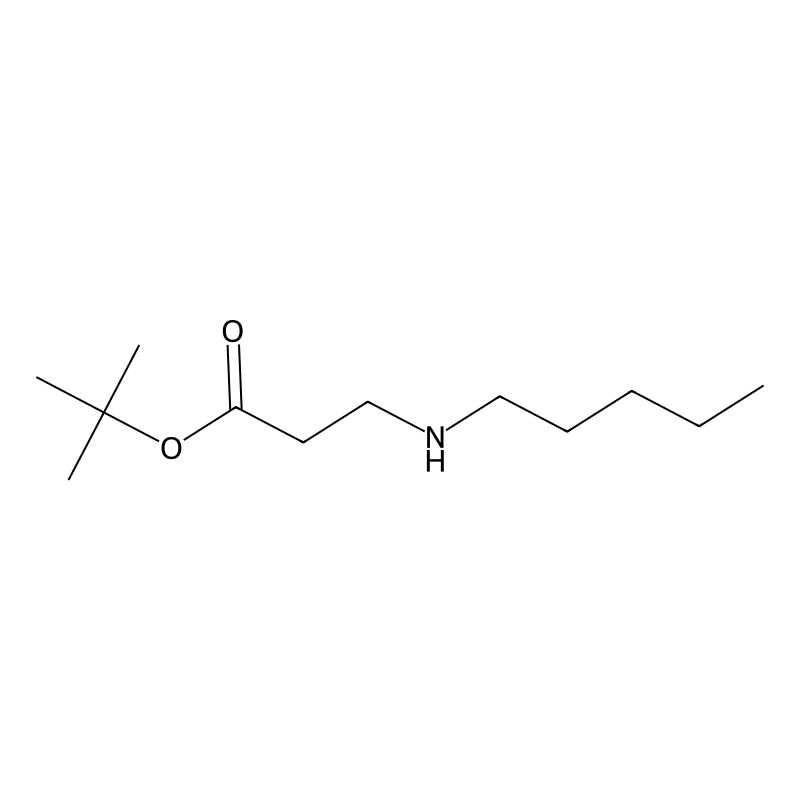

tert-Butyl 3-(pentylamino)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 3-(pentylamino)propanoate is an organic compound characterized by its ester functional group and a pentylamino substituent. The molecular formula for this compound is C_{13}H_{27}N O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a tert-butyl group attached to a propanoate moiety, which in turn is linked to a pentylamino group. This configuration contributes to its unique chemical properties and potential applications in various fields.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield tert-butyl alcohol and 3-(pentylamino)propanoic acid.

- Transesterification: The compound can react with different alcohols to form new esters, which is useful in modifying its properties for specific applications.

- Amine Reactions: The pentylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the versatility of tert-Butyl 3-(pentylamino)propanoate in organic synthesis.

The synthesis of tert-Butyl 3-(pentylamino)propanoate can be achieved through several methods:

- Esterification Reaction:

- Reacting tert-butyl alcohol with 3-(pentylamino)propanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- This method typically yields high purity products with good yields.

- Transesterification:

- Utilizing a pre-existing propanoate ester and exchanging the alkoxy group with tert-butyl alcohol in the presence of a base catalyst.

- Direct Amination:

- Starting from tert-butyl acrylate and reacting it with pentylamine under appropriate conditions to form the desired product.

Each method has its advantages depending on the availability of starting materials and desired reaction conditions.

Tert-Butyl 3-(pentylamino)propanoate has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agriculture: As a potential agrochemical, it could be used to develop new pesticides or herbicides.

- Polymer Chemistry: It may be utilized in the production of specialty polymers or surfactants due to its amphiphilic nature.

Research into the interactions of tert-Butyl 3-(pentylamino)propanoate with other molecules is crucial for understanding its behavior in biological systems. Studies could focus on:

- Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes.

- Metabolic Pathways: Understanding how it is metabolized within living organisms.

- Toxicological Assessments: Evaluating any potential toxic effects when interacting with biological systems.

Such studies are essential for determining the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with tert-Butyl 3-(pentylamino)propanoate, each exhibiting unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ethyl 3-(pentylamino)propanoate | Ethanol instead of tert-butyl group | Lower lipophilicity; potentially different bioactivity |

| Methyl 3-(hexylamino)propanoate | Methyl group instead of tert-butyl | Increased volatility; different solubility properties |

| Propyl 3-(butylamino)propanoate | Propanol instead of tert-butyl | Varying chain length may affect pharmacokinetics |

These compounds can be compared based on their physical properties, biological activities, and synthetic routes, showcasing how variations in structure influence their functionality and application potential.